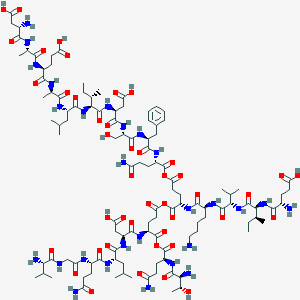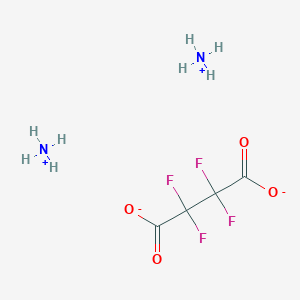
Dnp-dope
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dnp-dope is a complex organic compound that belongs to the class of phospholipids. This compound is characterized by the presence of a 2,4-dinitrophenyl group attached to a dioleoylphosphatidylethanolamine backbone. Phospholipids are essential components of cell membranes, playing a crucial role in maintaining the structural integrity and functionality of cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dnp-dope typically involves the following steps:
Nitration of Phenol: The initial step involves the nitration of phenol to produce 2,4-dinitrophenol.
Formation of Dioleoylphosphatidylethanolamine: Dioleoylphosphatidylethanolamine is synthesized by the esterification of oleic acid with phosphatidylethanolamine.
Coupling Reaction: The final step involves the coupling of 2,4-dinitrophenol with dioleoylphosphatidylethanolamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Dnp-dope undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted derivatives with nucleophiles replacing the nitro groups.
Scientific Research Applications
Dnp-dope has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dnp-dope involves its interaction with biological membranes. The compound integrates into the lipid bilayer of cell membranes, affecting membrane fluidity and permeability. The 2,4-dinitrophenyl group can interact with specific proteins or enzymes, modulating their activity and function . The molecular targets and pathways involved include membrane-bound receptors, ion channels, and signaling pathways related to cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A reagent used for the detection of carbonyl compounds.
2,4-Dinitrophenol: An uncoupling agent used in biochemical studies of oxidative phosphorylation.
Dioleoylphosphatidylethanolamine: A phospholipid component of cell membranes.
Uniqueness
Dnp-dope is unique due to the presence of both the 2,4-dinitrophenyl group and the dioleoylphosphatidylethanolamine backbone. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications. The compound’s ability to integrate into cell membranes and interact with membrane proteins sets it apart from other similar compounds .
Properties
CAS No. |
129509-47-3 |
|---|---|
Molecular Formula |
C47H80N3O12P |
Molecular Weight |
910.1 g/mol |
IUPAC Name |
[3-[2-(2,4-dinitroanilino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C47H80N3O12P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-46(51)59-40-43(62-47(52)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-61-63(57,58)60-38-37-48-44-36-35-42(49(53)54)39-45(44)50(55)56/h17-20,35-36,39,43,48H,3-16,21-34,37-38,40-41H2,1-2H3,(H,57,58)/b19-17+,20-18- |
InChI Key |
CUKMNLCNDIKKGF-NADBREJJSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC |
Synonyms |
2,4-dinitrophenyl-dioleoylphosphatidylethanolamine DNP-DOPE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















